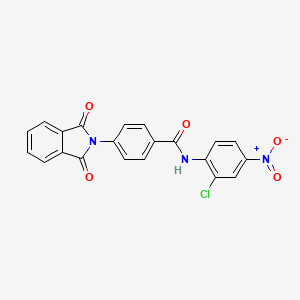

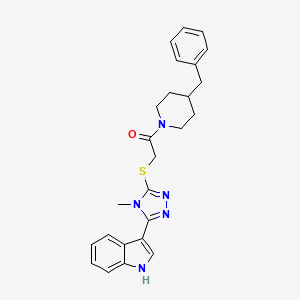

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Antioxidant Activity

Research by Tumosienė et al. (2019) explored the synthesis of derivatives with similar structural components, highlighting their potential antioxidant activities. These compounds were evaluated using the DPPH radical scavenging method, showing significant antioxidant properties compared to known antioxidants like ascorbic acid (Tumosienė et al., 2019). This suggests that compounds within this chemical framework could have potential applications in combating oxidative stress-related diseases.

Crystal Structure and Computational Studies

Another study conducted by Bülbül et al. (2015) focused on the crystal structure and spectroscopy of N-(1,3-dioxoisoindolin-2yl)benzamide, providing detailed insights into its molecular geometry through X-ray diffraction analysis. Such studies are fundamental for understanding the chemical and physical properties of these compounds, potentially guiding their application in material science or pharmaceutical development (Bülbül et al., 2015).

Optically Active Polyamides

Faghihi et al. (2010) introduced a new class of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups, prepared through direct polycondensation. These polymers exhibited excellent solubility in polar organic solvents, suggesting their utility in advanced material applications, including optoelectronics and biocompatible materials (Faghihi et al., 2010).

Molecular Docking and Antiepileptic Activity

Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. Through molecular docking studies, they identified compounds with significant latency times in seizure threshold methods, indicating potential therapeutic applications for epilepsy treatment (Asadollahi et al., 2019).

Antimicrobial and Antitumor Agents

Research on benzothiazole derivatives, including those bearing similar core structures, demonstrated potent antitumor activities. These studies contribute to the ongoing search for new, effective cancer treatments by identifying novel compounds with selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

properties

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClN3O5/c22-17-11-14(25(29)30)9-10-18(17)23-19(26)12-5-7-13(8-6-12)24-20(27)15-3-1-2-4-16(15)21(24)28/h1-11H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXBAQGUALLEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B2925772.png)

![2-Ethyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2925773.png)

![2-[1-Cyanopropan-2-yl-[[3-(methoxymethyl)phenyl]methyl]amino]ethanesulfonyl fluoride](/img/structure/B2925774.png)

![(E)-3-(((4-chlorophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2925779.png)

![3-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2925780.png)

![4-(4-ethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2925784.png)

![2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2925788.png)

![Ethyl 2-methyl-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2925792.png)

![2-Chloro-N-[4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)phenyl]acetamide](/img/structure/B2925794.png)